3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

DNA repair inhibition cancer therapeutics OGG1 inhibitor

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride (CAS 34576-86-8) is the essential acyl chloride precursor for synthesizing the selective OGG1 inhibitor O8 (IC50 = 220 nM, >100-fold selectivity). • Direct precursor for 3,4-dichloro-benzo[b]thiophene-2-carboxylic acid hydrazide (OGG1 Inhibitor O8) • 3,4-Dichloro pattern remains intact through amidation, heterocyclization, and library synthesis • Supplied moisture-free under inert atmosphere; ≥95% purity for reproducible SAR studies

Molecular Formula C9H3Cl3OS
Molecular Weight 265.5 g/mol
CAS No. 34576-86-8
Cat. No. B1297920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-1-benzothiophene-2-carbonyl chloride
CAS34576-86-8
Molecular FormulaC9H3Cl3OS
Molecular Weight265.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)Cl)Cl
InChIInChI=1S/C9H3Cl3OS/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H
InChIKeyFABCCQHAVXFNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride (CAS 34576-86-8): A Dual-Chlorinated Benzothiophene-2-carbonyl Chloride Building Block for Heterocyclic Synthesis


3,4-Dichloro-1-benzothiophene-2-carbonyl chloride (CAS 34576-86-8) is a heterocyclic acyl chloride with the molecular formula C9H3Cl3OS and a molecular weight of 265.54 g/mol [1]. This compound belongs to the benzo[b]thiophene-2-carbonyl chloride class and is characterized by the presence of two chlorine substituents at the 3- and 4-positions of the benzothiophene fused ring system . The carbonyl chloride functional group at the 2-position confers high electrophilic reactivity, enabling facile derivatization into amides, esters, hydrazides, and various heterocyclic systems [1]. Key physical properties include a predicted density of 1.625 g/cm³, a predicted boiling point of 375°C at 760 mmHg, and a melting point of 143°C . The compound is moisture-sensitive and typically stored under inert atmosphere .

Why 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride Cannot Be Replaced by Generic Benzothiophene-2-carbonyl Chlorides


Substitution of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride with unsubstituted or mono-chlorinated analogs introduces material changes to both physicochemical properties and downstream synthetic outcomes. The 3,4-dichloro substitution pattern directly impacts the electronic character of the benzothiophene core, altering reaction kinetics in amidation and heterocyclization steps relative to non-chlorinated or 3-chloro-only variants . Furthermore, the resulting derivatives exhibit systematically different physicochemical profiles—for example, the hydrazide derivative (3,4-dichloro-benzo[b]thiophene-2-carboxylic acid hydrazide) possesses a predicted density of 1.587 g/cm³ and distinct solubility characteristics compared to non-chlorinated or mono-chlorinated analogs . These property differences can affect crystallization behavior, chromatographic separation, and biological target engagement. For applications requiring specific substitution patterns for structure-activity relationship (SAR) studies or pharmacophore validation, generic substitution would produce compounds of fundamentally different molecular identity, rendering comparative biological or physicochemical assessments invalid.

Quantitative Differentiation Evidence for 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride (CAS 34576-86-8) Versus Analogs


3,4-Dichloro Substitution Pattern Directly Enables Synthesis of Potent OGG1 Inhibitor O8

The 3,4-dichloro substitution pattern of the target compound is structurally conserved in the synthesis of 3,4-dichloro-benzo[b]thiophene-2-carboxylic acid hydrazide (OGG1 Inhibitor O8), a potent and selective inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1) . This hydrazide derivative, derived from the target carbonyl chloride via reaction with hydrazine, exhibits an IC50 of 220 nM (0.22 μM) against OGG1 with >100-fold selectivity over other DNA repair glycosylases . A mono-chlorinated analog (e.g., 3-chloro only) would generate a structurally distinct hydrazide compound with uncharacterized OGG1 inhibitory activity and selectivity profile .

DNA repair inhibition cancer therapeutics OGG1 inhibitor hydrazide derivative medicinal chemistry

Predicted LogP of 4.59 Confers Significantly Higher Lipophilicity than Non-Chlorinated Benzothiophene-2-carbonyl Chloride

The 3,4-dichloro-1-benzothiophene-2-carbonyl chloride exhibits a predicted LogP (XLogP) value of 5.0 (calculated) and experimentally derived LogP of 4.58710, indicating substantial lipophilicity conferred by the dual chlorine substitution . In contrast, the unsubstituted benzo[b]thiophene-2-carbonyl chloride (CAS 6312-19-3) has a lower predicted LogP, reflecting reduced hydrophobicity in the absence of chlorine substituents. This lipophilicity difference translates directly to the physicochemical behavior of downstream derivatives—for example, the hydrazide derivative from the target compound has a predicted density of 1.587 g/cm³, while non-chlorinated analogs would exhibit different solid-state properties .

lipophilicity LogP physicochemical properties drug-likeness SAR studies

Synthesis via Thionyl Chloride-Mediated Cyclization of Cinnamic Acid Derivatives Enables One-Step Access to 3,4-Dichloro Substitution Pattern

The target compound is synthesized via a one-step procedure involving the reaction of an appropriately substituted cinnamic acid derivative (0.01 M) with thionyl chloride (2 equivalents) in pyridine (1 equivalent) at 100°C for 3 hours [1]. This method, described by Ghodasara et al. (2014) for the general preparation of 3-chloro-substituted benzo[b]thiophene-2-carbonyl chlorides (compounds 1a-h), directly installs both the 3-chloro and 2-carbonyl chloride functionalities in a single operation [1]. While this synthetic route is shared among various 3-chloro-substituted analogs, the 3,4-dichloro variant specifically requires a 3,4-dichloro-substituted cinnamic acid precursor, distinguishing its supply chain and synthetic accessibility from mono-chlorinated or non-chlorinated counterparts . After reaction completion, excess thionyl chloride is distilled under vacuum, and the product is obtained as a yellow oil stored under nitrogen atmosphere [1].

synthetic methodology acyl chloride synthesis cinnamic acid cyclization thionyl chloride process chemistry

Commercial Availability from Major Suppliers at 95% Purity with Defined Packaging and Pricing Tiers

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is commercially available from multiple established chemical suppliers with standardized specifications. Alfa Chemistry offers the compound at 95% purity with packaging options of 250 mg (756 CNY, approximately $105 USD equivalent) and 1 g (3026 CNY, approximately $420 USD equivalent) . Biosynth Carbosynth provides the compound in multiple quantities: 100 mg ($58), 250 mg ($115), 500 mg ($200), and 1 g ($340) . This multi-supplier availability with defined pricing tiers enables procurement planning and budget forecasting—in contrast to certain mono-chlorinated or regioisomeric analogs that may have limited commercial availability or require custom synthesis .

commercial availability supplier comparison pricing procurement inventory

Targeted Application Scenarios for 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride (CAS 34576-86-8)


Synthesis of OGG1 Inhibitor O8 for Cancer Therapeutics Research

The 3,4-dichloro substitution pattern of this compound is structurally required for the synthesis of 3,4-dichloro-benzo[b]thiophene-2-carboxylic acid hydrazide (OGG1 Inhibitor O8), a potent and selective inhibitor of 8-oxoguanine DNA glycosylase-1 with an IC50 of 220 nM and >100-fold selectivity over other DNA repair glycosylases . Researchers developing OGG1-targeted cancer therapies require this precise substitution pattern to replicate published synthetic protocols and obtain biologically validated inhibitor material. The compound serves as the direct acyl chloride precursor for hydrazide formation via reaction with hydrazine.

Structure-Activity Relationship (SAR) Studies of Benzothiophene-Derived Pharmacophores

With a predicted LogP of 4.59 (XLogP = 5.0) and PSA of 45.31 Ų, this compound enables systematic exploration of how 3,4-dichloro substitution affects the physicochemical and biological properties of benzothiophene-containing lead compounds . The dual chlorine atoms introduce electron-withdrawing inductive effects and increased lipophilicity relative to non-chlorinated or mono-chlorinated analogs, providing a distinct SAR data point for medicinal chemistry optimization campaigns. Derivatives synthesized from this building block can be compared head-to-head with mono-chlorinated and unsubstituted analogs to deconvolute substitution-dependent effects on target binding, cellular permeability, and metabolic stability.

Heterocyclic Library Synthesis via Amidation and Cyclocondensation Reactions

The reactive carbonyl chloride group at the 2-position enables efficient derivatization into diverse heterocyclic scaffolds including thiadiazoles, oxadiazoles, pyrazolines, and diaryl pyrazoles via established synthetic routes . The 3,4-dichloro substitution pattern remains intact through these transformations, allowing the construction of focused compound libraries with systematic variation at the benzothiophene core. This building block is particularly suited for generating analogs of known bioactive benzothiophenes such as raloxifene, zileuton, and sertaconazole, where chlorine substitution patterns have demonstrated significant effects on potency and selectivity .

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